(2-Chloro-4-fluorophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone
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Overview
Description
(2-Chloro-4-fluorophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone is a complex organic compound that features a combination of chloro, fluoro, pyridinyl, and piperidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-fluorophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 2-chloro-4-fluoroaniline with 4-pyridinol in the presence of a base to form the pyridinyl intermediate. This intermediate is then reacted with piperidine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4-fluorophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Chemistry
In chemistry, (2-Chloro-4-fluorophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone is used as a building block for synthesizing more complex molecules.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may act as a ligand for specific receptors or enzymes, making it a candidate for drug development. Studies have shown that similar compounds exhibit antiviral, anti-inflammatory, and anticancer activities .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers or coatings can enhance their properties, such as thermal stability, chemical resistance, and mechanical strength .
Mechanism of Action
The mechanism of action of (2-Chloro-4-fluorophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets. For instance, it may bind to receptors or enzymes, modulating their activity. The exact pathways depend on the biological context, but common targets include neurotransmitter receptors, ion channels, and metabolic enzymes .
Comparison with Similar Compounds
Similar Compounds
(3-Chloro-4-fluorophenyl)(4-fluoro-4-((((5-methylpyrimidin-2-yl)methyl)amino)methyl)piperidin-1-yl)methanone: This compound shares structural similarities but includes additional fluorine and methylpyrimidinyl groups.
(4-Chloro-2-fluorophenyl)(piperidin-1-yl)methanone: Another related compound with a different substitution pattern on the phenyl ring.
Uniqueness
The uniqueness of (2-Chloro-4-fluorophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents .
Properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-(4-pyridin-4-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O2/c18-16-11-12(19)1-2-15(16)17(22)21-9-5-14(6-10-21)23-13-3-7-20-8-4-13/h1-4,7-8,11,14H,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMROGWHPSYHGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)C(=O)C3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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